ethyl 2-[(4-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14N2O5 It is characterized by the presence of a nitrobenzoyl group attached to an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the carbonyl group of 4-nitrobenzoyl chloride. The resulting product is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group in this compound can be hydrolyzed to yield the corresponding carboxylic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-[(4-aminobenzoyl)amino]benzoate.
Substitution: Depends on the nucleophile used.
Hydrolysis: 2-[(4-nitrobenzoyl)amino]benzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
- Ethyl 2-[(3-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(2-nitrobenzoyl)amino]benzoate
- Ethyl 4-[(3-nitrobenzoyl)amino]benzoate
These compounds share similar structural features but differ in the position of the nitro group on the benzoyl ring. This positional variation can influence their chemical reactivity and biological activity. This compound is unique due to its specific nitro group placement, which can affect its interactions with biological targets and its overall properties.
Biological Activity
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of a nitro group, which is known to influence its biological activity. The compound can be represented structurally as follows:
- Chemical Formula : C₁₁H₁₂N₂O₄
- Molecular Weight : 236.23 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bactericidal effects. Nitro groups can undergo bioreduction, forming reactive intermediates that damage cellular components .
- Anti-inflammatory Properties : Nitrobenzoate derivatives are known for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Anticancer Potential : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. This compound's structure suggests it may target specific cellular pathways involved in tumor growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various nitrobenzoate compounds found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial metabolism and cell wall integrity.
Anti-inflammatory Effects
Nitrobenzoate derivatives have been studied for their ability to suppress inflammation. This compound may inhibit pathways leading to the production of inflammatory mediators, thus reducing symptoms associated with inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been suggested based on studies involving similar compounds. These studies indicate that nitrobenzoate derivatives can inhibit tumor cell migration and angiogenesis, which are critical processes in cancer progression .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity of various nitrobenzoate compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.
-
Anti-inflammatory Research :
- A study assessed the anti-inflammatory properties of nitrobenzoate derivatives in a murine model of inflammation. This compound demonstrated a reduction in inflammatory markers, indicating its therapeutic potential for treating inflammatory diseases.
-
Anticancer Mechanisms :
- In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines. The compound was shown to induce apoptosis and disrupt cell cycle progression, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBZRKMYFWJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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